molecular formula C16H24O3S B8724502 3-Cyclohexylpropyl 4-methylbenzenesulfonate

3-Cyclohexylpropyl 4-methylbenzenesulfonate

Cat. No. B8724502
M. Wt: 296.4 g/mol
InChI Key: WFAKDKBXWKWWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05462694

Procedure details

An objective product was prepared in the same manner as in Example 2 except that 2-(2-decylindan-5-yl)pyrimidine-5-ol was changed to 4-(5-decylthiazole-2-yl)phenol and 3-phenylpropyl p-toluenesulfonate was changed to 3-cyclohexylpropyl p-toluenesulfonate (Yield: 25.6%).
Name
2-(2-decylindan-5-yl)pyrimidine-5-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(5-decylthiazole-2-yl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1CC2C(=CC=C(C3N=CC(O)=CN=3)C=2)C1)CCCCCCCCC.C(C1SC(C2C=CC(O)=CC=2)=NC=1)CCCCCCCCC.[C:49]1([CH3:68])[CH:54]=[CH:53][C:52]([S:55]([O:58][CH2:59][CH2:60][CH2:61][C:62]2[CH:67]=[CH:66][CH:65]=[CH:64][CH:63]=2)(=[O:57])=[O:56])=[CH:51][CH:50]=1>>[C:49]1([CH3:68])[CH:50]=[CH:51][C:52]([S:55]([O:58][CH2:59][CH2:60][CH2:61][CH:62]2[CH2:67][CH2:66][CH2:65][CH2:64][CH2:63]2)(=[O:57])=[O:56])=[CH:53][CH:54]=1

Inputs

Step One
Name
2-(2-decylindan-5-yl)pyrimidine-5-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1CC2=CC=C(C=C2C1)C1=NC=C(C=N1)O
Step Two
Name
4-(5-decylthiazole-2-yl)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1=CN=C(S1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1CCCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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